An In-depth Technical Guide to HO-PEG16-OH: Properties, Protocols, and Applications
An In-depth Technical Guide to HO-PEG16-OH: Properties, Protocols, and Applications
Introduction: HO-PEG16-OH is a discrete polyethylene glycol (dPEG®) linker defined by a precise chain length of 16 ethylene glycol units, terminating with hydroxyl groups at both ends.[1] Unlike traditional polydisperse PEG polymers, its monodisperse nature guarantees batch-to-batch consistency and a specific molecular weight, which are crucial for creating well-defined bioconjugates and therapeutic agents.[1][2] This guide offers a detailed overview of the physicochemical properties, primary applications, and comprehensive experimental protocols for utilizing HO-PEG16-OH in research and drug development. Its biocompatibility, non-toxicity, and versatility make it a vital tool in modern biomedicine.[3][4]
Physicochemical Properties
The defined structure of HO-PEG16-OH results in consistent and predictable physical and chemical characteristics. These properties are crucial for its application in precise bioconjugation and drug delivery systems.[2][5]
| Property | Value | Source(s) |
| CAS Number | 6812-36-8 or 4669-05-0 | [1][2][][7][8] |
| Molecular Weight | 722.86 g/mol | [1][2][][8][9] |
| Molecular Formula | C32H66O17 | [1][2][][8] |
| Appearance | White to off-white solid or viscous liquid | [1][2] |
| Purity | Typically ≥95% | [2][3][8][9] |
| Solubility | Soluble in water and most organic solvents | [1][2] |
| Storage | -20°C for long-term stability | [1][8][9][10] |
Note: There is a discrepancy in the CAS number cited by various suppliers. Researchers should confirm the CAS number with their specific provider. A more general CAS number for polyethylene glycol polymers, 25322-68-3, may also be used.[1][11]
Core Applications in Research and Drug Development
The terminal hydroxyl groups of HO-PEG16-OH serve as versatile handles for functionalization, enabling its use as a linker in various advanced applications.
Proteolysis Targeting Chimera (PROTAC) Linker
HO-PEG16-OH is a foundational building block for synthesizing Proteolysis Targeting Chimeras (PROTACs).[1][12] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase.[1][12] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][12] The PEG linker's length, flexibility, and hydrophilicity are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and achieving efficient degradation.[12]
Bioconjugation and the "Stealth Effect"
PEGylation, the process of attaching PEG chains to molecules like proteins, peptides, or nanoparticles, is a cornerstone of modern drug delivery.[13][14][15] This modification enhances the therapeutic properties of the conjugated molecule by:
-
Increasing hydrodynamic size , which reduces renal clearance and prolongs circulation half-life.[13][14][16]
-
Improving solubility and stability , especially for hydrophobic drugs.[13][15]
-
Masking from the immune system , which reduces immunogenicity and antigenicity.[13][14]
The PEG chains create a hydrophilic shield around the therapeutic agent, sterically hindering the binding of opsonin proteins.[17][18] This prevention of opsonization blocks recognition and uptake by the mononuclear phagocyte system (MPS), a phenomenon often called the "stealth effect".[19][20]
Experimental Protocols
A key challenge in using HO-PEG16-OH is that its terminal hydroxyl groups are not sufficiently reactive for direct conjugation to most biomolecules.[2][21] Therefore, a two-step process of activation followed by conjugation is standard.
Protocol 1: Synthesis of HO-PEG16-OH
This protocol outlines a convergent synthesis strategy starting from tetraethylene glycol (PEG4).[12]
-
Monotosylation of PEG4: Selectively react one hydroxyl group of PEG4 with tosyl chloride (TsCl) in the presence of pyridine to create a good leaving group, yielding HO-PEG4-OTs.[12]
-
Monoprotection of PEG4: Protect one hydroxyl group of a separate batch of PEG4 with a trityl group (Trt) to yield Trt-O-PEG4-OH.[12]
-
Williamson Ether Synthesis (to PEG8): React HO-PEG4-OTs with Trt-O-PEG4-OH using a base like sodium hydride (NaH) to form the protected octaethylene glycol, Trt-O-PEG8-OH.[12]
-
Dimerization (to PEG16): Repeat the tosylation and Williamson ether synthesis steps, reacting Trt-O-PEG8-OTs with Trt-O-PEG8-OH to form the fully protected Trt-O-PEG16-O-Trt.[12]
-
Deprotection: Remove the trityl protecting groups using a mild acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product, HO-PEG16-OH.[12]
-
Purification: Purify intermediates and the final product at each stage using column chromatography.[12]
Protocol 2: Activation of Terminal Hydroxyl Groups
A. Activation with p-Toluenesulfonyl Chloride (Tosylation) [21] This method converts the hydroxyl groups into tosylates, which are excellent leaving groups for nucleophilic substitution.
-
Preparation: Dissolve HO-PEG16-OH (1 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0°C.
-
Reaction: Add a solution of p-toluenesulfonyl chloride (TsCl) (2.2 eq) in DCM dropwise over 30 minutes, maintaining the 0°C temperature.
-
Incubation: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching & Extraction: Quench the reaction with cold water. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to obtain the crude product, Tos-PEG16-OTs.
B. Activation with Tresyl Chloride [2] This protocol converts hydroxyl groups to tresyl groups, which are highly reactive towards primary amines.
-
Preparation: Dissolve HO-PEG16-OH (1 eq) in anhydrous DCM and cool to 0°C.
-
Reaction: Add triethylamine (2.2 eq) followed by the dropwise addition of tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) (2.1 eq).
-
Incubation: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.
-
Isolation: Concentrate the mixture and precipitate the tresyl-activated PEG by adding it to cold diethyl ether.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Conjugation to a Protein
This protocol details the conjugation of a tresyl-activated PEG to a protein's primary amines (e.g., lysine residues).[2]
-
Preparation: Dissolve the protein of interest in a suitable conjugation buffer (e.g., phosphate buffer, pH 7.5-8.5) to a final concentration of 1-10 mg/mL. Dissolve the tresyl-activated HO-PEG16-OH in the same buffer.
-
Conjugation: Add the activated PEG solution to the protein solution. A 5- to 50-fold molar excess of PEG to protein is a typical starting range for optimization.
-
Incubation: Incubate the mixture at room temperature or 4°C with gentle shaking for 2 to 24 hours.
-
Monitoring: Monitor the reaction progress by SDS-PAGE, observing the molecular weight shift of the PEGylated protein.[2]
-
Quenching: Add a quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM to react with any remaining activated PEG.[1]
-
Purification: Purify the PEGylated protein from unreacted reagents using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[1]
Protocol 4: Analytical Characterization
Precise characterization is essential to confirm the structure, purity, and properties of HO-PEG16-OH and its derivatives.[22]
-
¹H NMR Spectroscopy: Used to confirm chemical structure and purity. Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). In DMSO-d₆, the hydroxyl protons often appear as a distinct peak around 4.56 ppm, aiding in quantification.[22]
-
MALDI-TOF Mass Spectrometry: Confirms the molecular weight and monodispersity. A matrix solution (e.g., CHCA or DHB) is mixed with the sample and a cationizing agent (e.g., NaTFA) before spotting onto the target plate.[22]
-
Reverse-Phase HPLC (RP-HPLC): Assesses purity. Since PEGs lack a strong UV chromophore, detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) are required.[22]
-
Gel Permeation/Size-Exclusion Chromatography (GPC/SEC): Determines molecular weight distribution and assesses polydispersity. The system is calibrated with narrow PEG standards, and an RI detector is commonly used.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Monodispersed Hydroxyl(OH) PEG - Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 7. HO-PEG16-OH | 4669-05-0 [amp.chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. biorbyt.com [biorbyt.com]
- 10. OH-PEG16-OH | CAS:4669-05-0 | Biopharma PEG [biochempeg.com]
- 11. keyorganics.net [keyorganics.net]
- 12. benchchem.com [benchchem.com]
- 13. PEGylation - Wikipedia [en.wikipedia.org]
- 14. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 15. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 16. bioprocessintl.com [bioprocessintl.com]
- 17. mdpi.com [mdpi.com]
- 18. crimsonpublishers.com [crimsonpublishers.com]
- 19. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 20. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
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